molecular formula C22H26O6 B203594 Gomisin L1 CAS No. 82425-43-2

Gomisin L1

Cat. No.: B203594
CAS No.: 82425-43-2
M. Wt: 386.4 g/mol
InChI Key: OGJPBGDUYKEQLA-NWDGAFQWSA-N
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Description

(-)-Gomisin L1 is a natural product found in Schisandra rubriflora and Schisandra chinensis with data available.

Scientific Research Applications

  • Oxidative Stress and Osteoblast Differentiation : Gomisin A has been shown to play a role in osteoblast differentiation under high glucose-induced oxidative stress. It enhances the expression of heme oxygenase-1 (HO-1) and mitochondrial biogenesis factors, contributing to increased osteoblast differentiation and mineralization in MC3T3 E1 cells (Takanche et al., 2019).

  • Inhibition of Adipogenesis and Obesity : Gomisin N has been found to inhibit the differentiation of 3T3-L1 preadipocytes and to prevent high-fat diet-induced obesity in mice. This effect is attributed to its action on early adipogenic stages through impairment of mitotic clonal expansion and other signaling pathways (Jang et al., 2017).

  • Lipogenesis and Nonalcoholic Fatty Liver Disease : Gomisin J has shown potential benefits in treating nonalcoholic fatty liver disease. It regulates lipogenesis and lipolysis via inhibition of fetuin-A and activation of an AMPK-dependent pathway in HepG2 cells (Kim et al., 2015).

  • Neuroinflammation and Neuroprotection : Gomisin A inhibits inflammatory responses in N9 microglia by blocking the NF-κB/MAPKs pathway. This suggests its potential neuroprotective effects by attenuating microglia-mediated neuroinflammatory response (Wang et al., 2014).

  • Depressive-Like Behaviors and Inflammation : Gomisin N has been observed to ameliorate lipopolysaccharide-induced depressive-like behaviors in mice. This is achieved through the inhibition of inflammatory responses and neural activation in specific brain regions (Araki et al., 2016).

  • Melanogenesis Inhibition : Gomisin N inhibits melanogenesis in melanocytes and zebrafish embryos, potentially through modulating the PI3K/Akt and MAPK/ERK pathways (Chae et al., 2017).

  • Anticancer Properties : Gomisin N has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells through various signaling pathways, suggesting its potential as a therapeutic agent in cancer treatment (Kang et al., 2012).

  • Anti-Allergic Effects : Gomisin N exhibits anti-allergic effects and inhibits inflammatory cytokine expression in mouse bone marrow-derived mast cells, indicating its potential use in allergy treatment (Chae et al., 2011).

  • Mitochondrial Biogenesis in Aging : Gomisin A has been found to promote mitochondrial biogenesis and autophagy, thereby inhibiting aging progression in human diploid fibroblast cells (Kim et al., 2018).

Mechanism of Action

Target of Action

The primary target of (-)-Gomisin L1 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is a major immune checkpoint molecule that plays a critical role in cancer immune escape . It is expressed on the surface of tumor cells and interacts with its receptor, Programmed Death 1 (PD-1), which is expressed on T cells .

Mode of Action

(-)-Gomisin L1 interacts with PD-L1, affecting its stability and function . The interaction between PD-L1 and PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . This interaction is crucial in maintaining immune homeostasis and preventing harmful immune responses .

Biochemical Pathways

The PD-1/PD-L1 pathway is the key biochemical pathway affected by (-)-Gomisin L1 . This pathway inhibits the anticancer effect of T cells in the tumor microenvironment (TME), which in turn regulates the expression levels of PD-1 and PD-L1 through multiple mechanisms . By targeting this pathway, (-)-Gomisin L1 can potentially enhance the anticancer efficacy of PD-1/PD-L1 blockade .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

The interaction of (-)-Gomisin L1 with PD-L1 results in the suppression of T cells, ultimately inhibiting their function . This leads to the evasion of tumor cells from immune-mediated killing . By blocking the pd-1/pd-l1 signaling pathway, (-)-gomisin l1 can potentially prevent tumor immune evasion .

Action Environment

The action of (-)-Gomisin L1 is influenced by the tumor microenvironment (TME). The TME, which includes various immune cells, stromal cells, and extracellular matrix, can affect the efficacy and stability of (-)-Gomisin L1

Properties

IUPAC Name

(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPBGDUYKEQLA-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82425-43-2
Record name Gomisin L1, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GOMISIN L1, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PJ55D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Gomisin L1 in exhibiting anti-tumor activity?

A1: Research suggests that this compound induces apoptosis (programmed cell death) in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase (NOX). [] This is supported by findings that inhibiting NOX with either an inhibitor or siRNA significantly reduces both ROS production and cell death induced by this compound. []

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they consistently refer to it as a dibenzocyclooctadiene lignan. [, , ] For detailed spectroscopic data and structural characterization, a deeper dive into the full research papers and related chemical databases would be necessary.

Q3: Has this compound been found in any plant species other than Schisandra chinensis?

A3: Yes, this compound has been isolated from the stem of Schisandra neglecta A.C. Smith for the first time. [] This suggests that this compound may be present in other Schisandra species and could be a potential target for further phytochemical investigation.

Q4: What analytical methods have been employed to identify and quantify this compound?

A6: While the specific analytical techniques used are not detailed in the abstracts, they mention employing various chromatography methods such as silica gel chromatography, prep-HPLC, and prep-TLC for the isolation of this compound. [, ] Additionally, spectroscopic methods like MS and NMR were used for structural elucidation. []

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